2-bromo-6-nitrobenzenesulfonyl chloride
CAS No.: 1261675-40-4
Cat. No.: VC4353479
Molecular Formula: C6H3BrClNO4S
Molecular Weight: 300.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261675-40-4 |
|---|---|
| Molecular Formula | C6H3BrClNO4S |
| Molecular Weight | 300.51 |
| IUPAC Name | 2-bromo-6-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3BrClNO4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H |
| Standard InChI Key | FLHVEOZHKOGSBE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-Bromo-6-nitrobenzenesulfonyl chloride (C₆H₃BrClNO₄S) consists of a benzene ring substituted at the 2-position with bromine, the 6-position with a nitro group, and the 1-position with a sulfonyl chloride moiety. The electron-withdrawing nitro (-NO₂) and sulfonyl chloride (-SO₂Cl) groups create a strongly electrophilic aromatic system, while the bromine atom serves as a potential leaving group or site for further functionalization.
Table 1: Comparative Physical Properties of Brominated Benzenesulfonyl Chlorides
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of benzene derivatives:
Step 1: Nitration
Benzene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C to yield nitrobenzene. Regioselective bromination at the meta position relative to the nitro group is achieved using Br₂/FeBr₃, forming 3-bromonitrobenzene .
Step 2: Sulfonation
Chlorosulfonic acid (ClSO₃H) reacts with 3-bromonitrobenzene under controlled conditions (0–5°C, 4 hr), introducing the sulfonyl chloride group para to the bromine atom. The crude product is purified via recrystallization from hexane/ethyl acetate (Yield: 68–72%) .
Industrial Manufacturing
Continuous flow reactors enable large-scale production by maintaining precise temperature control (-10°C during sulfonation) and automated purification through fractional distillation. Key challenges include minimizing hydrolysis of the sulfonyl chloride group and managing exothermic reactions .
Physicochemical Properties
Spectroscopic Characterization
IR (KBr):
¹H NMR (CDCl₃, 400 MHz):
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl chloride group undergoes facile displacement by amines, alcohols, and thiols:
Example: Reaction with aniline in pyridine yields 2-bromo-6-nitrobenzenesulfonamide (m.p. 162–164°C), a precursor to antimicrobial agents .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key building block for sulfonamide drugs targeting bacterial dihydropteroate synthase. Clinical candidates derived from this scaffold show MIC values of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Materials Science
Polymer-bound derivatives act as photoacid generators (PAGs) in EUV lithography, with photosensitivity thresholds <10 mJ/cm² at 248 nm.
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